phenyl 4-[(4-acetylphenoxy)methyl]benzoate
Overview
Description
Phenyl 4-[(4-acetylphenoxy)methyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a benzoate moiety through a methylene bridge, which is further substituted with an acetylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 4-[(4-acetylphenoxy)methyl]benzoate typically involves the esterification of 4-[(4-acetylphenoxy)methyl]benzoic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-[(4-acetylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the acetyl group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Hydrolysis: 4-[(4-acetylphenoxy)methyl]benzoic acid and phenol.
Reduction: 4-[(4-hydroxyphenoxy)methyl]benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Phenyl 4-[(4-acetylphenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis, providing insights into enzyme specificity and kinetics.
Industry: Used in the production of polymers and resins, where it imparts specific properties such as flexibility and durability to the final product.
Mechanism of Action
The mechanism of action of phenyl 4-[(4-acetylphenoxy)methyl]benzoate primarily involves its hydrolysis to release the corresponding carboxylic acid and phenol. This hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions. The released products can then participate in further biochemical or chemical reactions, depending on the context of their use.
Comparison with Similar Compounds
Phenyl 4-[(4-acetylphenoxy)methyl]benzoate can be compared with other similar esters, such as:
Methyl 4-[(4-acetylphenoxy)methyl]benzoate: Similar structure but with a methyl group instead of a phenyl group. It exhibits similar reactivity but different physical properties.
Ethyl 4-[(4-acetylphenoxy)methyl]benzoate: Similar structure with an ethyl group. It also shows similar reactivity but may have different solubility and boiling point.
Phenyl benzoate: Lacks the acetylphenoxy substitution, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
phenyl 4-[(4-acetylphenoxy)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-16(23)18-11-13-20(14-12-18)25-15-17-7-9-19(10-8-17)22(24)26-21-5-3-2-4-6-21/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRAEXNGYSOTQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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